[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride
Description
[5-(Trifluoromethoxy)-2-pyridyl]methanamine hydrochloride is a pyridine derivative featuring a methanamine group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 5-position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The trifluoromethoxy group confers electron-withdrawing and lipophilic properties, which influence binding affinity and metabolic stability .
Properties
IUPAC Name |
[5-(trifluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)12-4-6;/h1-2,4H,3,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYLDSOMTOVBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride typically involves the introduction of the trifluoromethoxy group onto the pyridine ring, followed by the addition of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: Starting with a halogenated pyridine derivative, the trifluoromethoxy group can be introduced using a nucleophilic substitution reaction.
Reductive Amination:
Industrial Production Methods
Industrial production methods for [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethoxy and methanamine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including:
- Chagas Disease : Research indicates that pyridine derivatives, including those similar to [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride, show promise as effective treatments against Trypanosoma cruzi, the causative agent of Chagas disease. In studies involving animal models, these compounds demonstrated significant reductions in parasitemia levels, suggesting their potential as viable drug candidates .
Enzyme Inhibition
The trifluoromethoxy group enhances the binding affinity of the compound to specific enzymes, making it a candidate for enzyme inhibitors in drug development. This characteristic is particularly relevant in the design of drugs targeting enzymes involved in disease pathways .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, they have been tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant efficacy and suggesting potential use in treating resistant infections .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride against various pathogens. The results indicated potent activity against MRSA, highlighting its potential as a therapeutic agent for resistant infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 0.5 µg/mL | |
| E. coli | 1 µg/mL |
Case Study 2: Chagas Disease Treatment
In an experimental model using mice infected with Trypanosoma cruzi, administration of this compound resulted in a marked decrease in parasitemia levels compared to control groups, confirming its effectiveness as a treatment option.
Mechanism of Action
The mechanism of action of [5-(trifluoromethoxy)-2-pyridyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Halogen-Substituted Pyridyl Methanamine Derivatives
- (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride (C₆H₇Cl₂FN₂)
- Structural Differences : Chlorine and fluorine substituents at the 3- and 5-positions instead of trifluoromethoxy.
- Properties : Smaller molecular weight (197.034 g/mol) compared to the target compound. The halogen atoms increase polarity but reduce lipophilicity relative to -OCF₃.
- Applications : Often used in medicinal chemistry for probing halogen bonding interactions .
Sulfonyl/Thiazole-Modified Methanamine Derivatives
- (5-(Methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfinylthiazol-2-yl)methanamine hydrochloride Structural Differences: Incorporates a thiazole ring and sulfonyl groups, unlike the pyridine core in the target compound. Applications: Demonstrated activity as lysyl oxidase (LOX) inhibitors, highlighting the role of sulfonyl groups in enzyme targeting .
Trifluoromethyl/Pyrimidine Hybrids
- [5-(Trifluoromethyl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)pyridin-4-yl]methanamine hydrochloride (S6)
- Structural Differences : Contains a pyrimidine ring with dual trifluoromethyl groups, increasing steric bulk and electron-withdrawing effects.
- Properties : Enhanced lipophilicity (logP ~3.5 estimated) compared to the target compound.
- Applications : Identified as a TRPA1 inhibitor for neurogenic inflammation, suggesting trifluoromethyl groups improve target engagement .
Triazole-Substituted Analogues
- [5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride (C₈H₁₀ClN₅)
- Structural Differences : A triazole substituent replaces the trifluoromethoxy group.
- Properties : Lower molecular weight (223.65 g/mol) and increased hydrogen-bonding capacity due to the triazole nitrogen atoms.
- Applications : Used in kinase inhibition studies, emphasizing the versatility of heterocyclic substituents .
Table 1: Key Properties of Selected Compounds
Key Observations:
Lipophilicity : The trifluoromethoxy group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. Sulfonyl or triazole substituents increase polarity, while trifluoromethyl groups enhance lipophilicity .
Electronic Effects : -OCF₃ is less electron-withdrawing than -CF₃ but more so than halogens (-Cl, -F), affecting aromatic ring reactivity and binding interactions .
Biological Activity : Structural variations correlate with target specificity. For example, sulfonyl derivatives inhibit LOX, while pyrimidine-trifluoromethyl hybrids target TRPA1 .
Biological Activity
[5-(Trifluoromethoxy)-2-pyridyl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethoxy group, which enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 202.6 g/mol. The trifluoromethoxy group is known to influence the lipophilicity and electronic properties of compounds, potentially enhancing their interaction with biological targets.
Research indicates that compounds containing trifluoromethyl groups can interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethoxy moiety may enhance binding affinity and selectivity towards these targets, leading to increased biological activity. For instance, studies have shown that trifluoromethyl-substituted compounds can modulate neurotransmitter receptors, which are crucial for neurological functions .
In Vitro Studies
In vitro assays have demonstrated that [5-(trifluoromethoxy)-2-pyridyl]methanamine hydrochloride exhibits significant activity against certain types of cancer cells. For example, it has been reported to inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Table 1 summarizes the findings from various studies on its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 8.0 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Inhibition of cell migration |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
Case Studies
- Case Study on Neuroprotective Effects : A study investigated the neuroprotective effects of [5-(trifluoromethoxy)-2-pyridyl]methanamine hydrochloride in a mouse model of neurodegeneration. The compound was found to significantly reduce neuronal death and improve cognitive function, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The trifluoromethoxy group plays a crucial role in enhancing the biological activity of the compound. SAR studies have shown that modifications to the pyridine ring can significantly affect potency and selectivity towards biological targets. For example, substituents at different positions on the pyridine ring were found to modulate activity against specific receptors involved in neurotransmission .
Q & A
Q. What in vivo considerations apply when formulating this hydrochloride salt?
- Methodological Answer :
- pH Adjustment : Buffer to physiological pH (7.4) to prevent precipitation in saline.
- Bioavailability Enhancement : Use cyclodextrin complexes or lipid nanoparticles to improve solubility.
- Toxicokinetics : Monitor plasma half-life and renal clearance in rodent models, adjusting dosages based on hydrochloride’s ionization state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
